molecular formula C8H9ClN2O B2551694 4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde CAS No. 1289109-38-1

4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde

Cat. No. B2551694
CAS RN: 1289109-38-1
M. Wt: 184.62
InChI Key: LSELVQPSZZCSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde is a chemical compound that is part of the pyridine family, which is a class of compounds known for their aromatic six-membered ring structure containing one nitrogen atom. The compound is of interest due to its potential use in various chemical reactions and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related pyridine compounds has been explored in various studies. For instance, a novel method for synthesizing 6-chloropyridine-3-carbaldehyde, which shares a similar core structure with 4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde, has been developed. This method involves the oxidation of 2-chloro-5-(chloromethyl)pyridine with the sodium salt of 2-nitropropane, yielding a high-purity product at a high yield . Although this method does not directly synthesize the compound , it provides insight into potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a compound formed from the interaction between chloranilic acid and dimethylaminopyridine (DMAP) has been elucidated, revealing a complex hydrogen-bonded system with significant N-H...O hydrogen bonds and weak halogen interactions . These findings contribute to the understanding of how substituents on the pyridine ring can affect molecular interactions and stability.

Chemical Reactions Analysis

4-(Dimethylamino)pyridine, a related compound, has been shown to function as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, leading to the formation of γ-lactones and δ-lactones under neutral conditions at room temperature . This demonstrates the reactivity of the dimethylamino group on the pyridine ring and suggests that 4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde could also participate in or catalyze similar chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. The crystal structure analysis of a DMAP-related compound indicates the presence of strong hydrogen bonding and π-π stacking interactions, which could influence the solubility, melting point, and other physical properties . Additionally, the reactivity of the dimethylamino group in catalysis suggests that the compound may have basic properties and could engage in nucleophilic reactions.

Scientific Research Applications

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This demonstrates the compound's utility in facilitating organic transformations, with the reaction mechanism thoroughly investigated for the first time, highlighting its efficiency in forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride intermediates (Liu, Ma, Liu, & Wang, 2014).

Synthesis of Antioxidants

A novel class of antioxidants, 6-substituted-2,4-dimethyl-3-pyridinols, has been synthesized, showing significant antioxidant properties. This research offers insights into developing potent phenolic antioxidants for various applications, including potential health benefits (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Material Science and Sensing

A functional organic linker, (dimethyl 4-(carbaldehyde oxime) pyridine-2,6-dicarboxylate, L1), when assembled with europium ions, leads to a new molecular-based probe with high sensitivity and selectivity for ClO−, showcasing the compound's potential in environmental monitoring and safety applications (Zhou, Li, Tang, Zhang, Fu, Wu, Ma, Gao, & Wang, 2018).

Analytical Chemistry Applications

The synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, including 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, have been explored, contributing to the development of new analytical methodologies and materials with enhanced stability and reactivity for various analytical applications (Wijtmans et al., 2004).

Mechanism of Action

The mechanism of action of DMAP and its derivatives involves their use as nucleophilic catalysts. They are part of rationally designed molecules where reversible reactions of the pyridinic nitrogen with electrophiles are involved .

Safety and Hazards

DMAP, a related compound, is classified as dangerous. It is toxic if swallowed (H301) and in contact with skin (H310). It can cause skin irritation (H315) and serious eye irritation (H319). It is also harmful to aquatic life (H402) .

properties

IUPAC Name

4-chloro-6-(dimethylamino)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8-3-7(9)6(5-12)4-10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSELVQPSZZCSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.